N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline typically involves multiple steps. One common method includes the reaction of 2-methyl-1H-indole with an appropriate alkylating agent to introduce the ethyl group. This is followed by the formation of the amine linkage through a reaction with N,N-diethyl-4-aminobenzaldehyde under reductive amination conditions .
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. This compound can inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-aminobenzaldehyde: Shares the diethylamino group but lacks the indole moiety.
2-methyl-1H-indole: Contains the indole structure but lacks the diethylamino group.
N,N-dimethyl-3-(1H-indol-3-yl)propan-1-amine: Similar structure with a dimethylamino group instead of diethylamino.
Uniqueness
N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline is unique due to the combination of the indole moiety and the diethylamino group. This combination imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Properties
Molecular Formula |
C22H29N3 |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]aniline |
InChI |
InChI=1S/C22H29N3/c1-4-25(5-2)19-12-10-18(11-13-19)16-23-15-14-20-17(3)24-22-9-7-6-8-21(20)22/h6-13,23-24H,4-5,14-16H2,1-3H3 |
InChI Key |
JKOIJQFZEYFYIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCC2=C(NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.